molecular formula C26H22FNO4 B2414426 3-(4-ethoxybenzoyl)-1-(2-fluorobenzyl)-6-methoxyquinolin-4(1H)-one CAS No. 872198-11-3

3-(4-ethoxybenzoyl)-1-(2-fluorobenzyl)-6-methoxyquinolin-4(1H)-one

Cat. No. B2414426
CAS RN: 872198-11-3
M. Wt: 431.463
InChI Key: BDPQXVZKIVURJZ-UHFFFAOYSA-N
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Description

3-(4-ethoxybenzoyl)-1-(2-fluorobenzyl)-6-methoxyquinolin-4(1H)-one is a synthetic compound with potential applications in scientific research. It belongs to the family of quinoline derivatives and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 3-(4-ethoxybenzoyl)-1-(2-fluorobenzyl)-6-methoxyquinolin-4(1H)-one is not fully understood. However, it has been suggested that the compound may exert its biological activity through the inhibition of specific enzymes or proteins involved in cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-ethoxybenzoyl)-1-(2-fluorobenzyl)-6-methoxyquinolin-4(1H)-one exhibits significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to possess antibacterial activity against certain strains of bacteria, including Staphylococcus aureus and Escherichia coli. Furthermore, it has been shown to have antifungal activity against Candida albicans.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-ethoxybenzoyl)-1-(2-fluorobenzyl)-6-methoxyquinolin-4(1H)-one in lab experiments is its potential as a fluorescent probe for imaging biological systems. In addition, its antitumor, antibacterial, and antifungal activities make it a promising compound for further investigation. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of 3-(4-ethoxybenzoyl)-1-(2-fluorobenzyl)-6-methoxyquinolin-4(1H)-one. One direction is to further investigate its mechanism of action and identify specific targets for its biological activity. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer, bacterial infections, and fungal infections. Additionally, its potential as a fluorescent probe for imaging biological systems could be further explored.

Synthesis Methods

The synthesis of 3-(4-ethoxybenzoyl)-1-(2-fluorobenzyl)-6-methoxyquinolin-4(1H)-one involves the reaction of 2-fluorobenzylamine with 3-(4-ethoxybenzoyl)-6-methoxy-2-methylquinolin-4(1H)-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in anhydrous conditions in a suitable solvent such as dichloromethane or tetrahydrofuran (THF). The resulting product is purified by column chromatography to obtain the desired compound.

Scientific Research Applications

3-(4-ethoxybenzoyl)-1-(2-fluorobenzyl)-6-methoxyquinolin-4(1H)-one has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been investigated for its antitumor, antibacterial, and antifungal activities. In addition, it has been studied for its potential as a fluorescent probe for imaging biological systems.

properties

IUPAC Name

3-(4-ethoxybenzoyl)-1-[(2-fluorophenyl)methyl]-6-methoxyquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO4/c1-3-32-19-10-8-17(9-11-19)25(29)22-16-28(15-18-6-4-5-7-23(18)27)24-13-12-20(31-2)14-21(24)26(22)30/h4-14,16H,3,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPQXVZKIVURJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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